N-phenyl hydroxylamine hydrochloride

Catalog No.
S646712
CAS No.
M.F
C6H8ClNO
M. Wt
145.59 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-phenyl hydroxylamine hydrochloride

Product Name

N-phenyl hydroxylamine hydrochloride

IUPAC Name

N-phenylhydroxylamine;hydrochloride

Molecular Formula

C6H8ClNO

Molecular Weight

145.59 g/mol

InChI

InChI=1S/C6H7NO.ClH/c8-7-6-4-2-1-3-5-6;/h1-5,7-8H;1H

InChI Key

GRMAAWAXJPMSLR-UHFFFAOYSA-N

Synonyms

hydroxylaminobenzene, phenylhydroxylamine, phenylhydroxylamine hydrochloride

Canonical SMILES

C1=CC=C(C=C1)NO.Cl

N-phenyl hydroxylamine hydrochloride is an organic compound with the molecular formula C6H8ClNO\text{C}_6\text{H}_8\text{ClNO} and a molecular weight of approximately 163.59 g/mol. It appears as a white to beige crystalline solid, typically with a melting point ranging from 83 to 84 °C. This compound is a derivative of phenylhydroxylamine, where one of the hydrogen atoms in the amine group is substituted by a hydroxyl group, making it an N-substituted amine . N-phenyl hydroxylamine hydrochloride is known for its reactivity and potential applications in various

  • Reduction Reactions: It can be derived from nitrobenzene through reduction, often using zinc in acidic conditions or via transfer hydrogenation using hydrazine over a catalyst .
  • Rearrangement: In the presence of strong acids, N-phenyl hydroxylamine can undergo rearrangement to form 4-aminophenol, a reaction known as the Bamberger rearrangement .
  • Condensation Reactions: This compound reacts with aldehydes to form nitrones. For example, condensation with benzaldehyde yields diphenylnitrone .
  • Oxidation: Oxidative reactions can convert N-phenyl hydroxylamine into nitrosobenzene when treated with oxidizing agents like dichromate .

N-phenyl hydroxylamine hydrochloride exhibits notable biological activities. It has been studied for its potential genotoxic effects, particularly concerning its metabolites and their relationship to carcinogenicity in animal models . The compound's ability to form reactive intermediates may also play a role in various biological pathways, including those related to oxidative stress and cellular signaling.

The synthesis of N-phenyl hydroxylamine hydrochloride can be achieved through several methods:

  • Reduction of Nitrobenzene: Nitrobenzene can be reduced using zinc powder in the presence of ammonium chloride, yielding N-phenyl hydroxylamine as an intermediate.
  • Transfer Hydrogenation: This method involves using hydrazine as a hydrogen source over a rhodium catalyst to convert nitrobenzene into N-phenyl hydroxylamine .
  • Direct Hydroxylation: Another synthetic route involves direct hydroxylation of aniline derivatives under specific conditions.

N-phenyl hydroxylamine hydrochloride serves multiple purposes across various fields:

  • Chemical Synthesis: It acts as an important building block in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
  • Analytical Chemistry: The compound is utilized in analytical chemistry for detecting and quantifying nitro compounds due to its reactivity with nitro groups.
  • Biochemical Research: Its biological properties make it useful for studying mechanisms of toxicity and mutagenicity related to aromatic amines.

Studies have shown that N-phenyl hydroxylamine interacts with various biological molecules, potentially leading to oxidative stress and DNA damage. Its metabolites have been implicated in genotoxicity, which raises concerns regarding its safety in biological systems . Research continues into understanding these interactions more thoroughly, especially regarding their implications for human health.

N-phenyl hydroxylamine hydrochloride shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
AnilineC6H7N\text{C}_6\text{H}_7\text{N}Basic amine; no hydroxyl group; used in dye synthesis.
HydroxylamineNH2OH\text{NH}_2\text{OH}Simple structure; lacks phenyl group; used as a reducing agent.
PhenolC6H6O\text{C}_6\text{H}_6\text{O}Aromatic compound; lacks amine functionality; used in plastics.
4-AminophenolC6H7N\text{C}_6\text{H}_7\text{N}Derived from N-phenyl hydroxylamine; used in analgesics.

N-phenyl hydroxylamine hydrochloride is unique due to its specific combination of amine and hydroxyl functionalities attached to an aromatic ring, which contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Dates

Modify: 2023-07-20

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